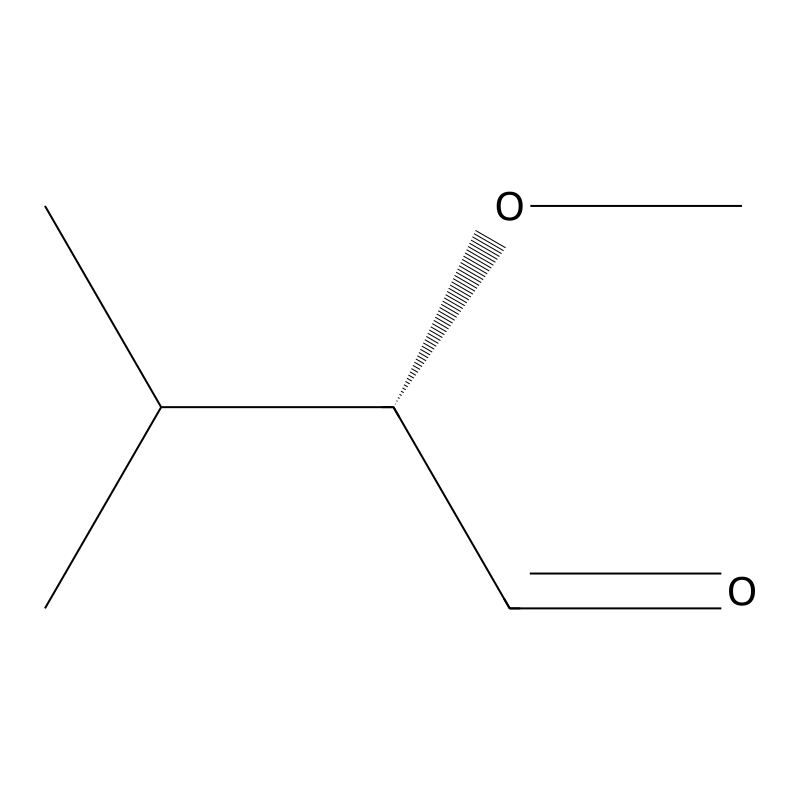

(2S)-2-methoxy-3-methylbutanal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-methoxy-3-methylbutanal is an organic compound with the molecular formula and a molecular weight of 116.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and an aldehyde functional group (-CHO), which contribute to its chemical reactivity and potential applications in various fields. The compound is typically a colorless to pale yellow liquid, and it has been cataloged under several chemical databases, including PubChem (CID: 13792373) and American Elements .

- Oxidation: It can be oxidized to form (2S)-2-methoxy-3-methylbutanoic acid when treated with oxidizing agents.

- Reduction: The aldehyde group can be reduced to form the corresponding alcohol, (2S)-2-methoxy-3-methylbutanol.

- Condensation Reactions: It can participate in nucleophilic addition reactions, such as forming hemiacetals or acetals when reacted with alcohols.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods can be employed to synthesize (2S)-2-methoxy-3-methylbutanal:

- From 3-Methylbutanal: A common synthetic route involves the reaction of 3-methylbutanal with methanol in the presence of an acid catalyst to introduce the methoxy group.

- Using Grignard Reagents: Another method involves using a Grignard reagent derived from 3-methylbutanol and reacting it with formaldehyde followed by methanol treatment.

- Aldol Condensation: This compound can also be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones, followed by methylation.

These methods allow for the production of (2S)-2-methoxy-3-methylbutanal in varying yields depending on the conditions used.

(2S)-2-methoxy-3-methylbutanal finds applications in several areas:

- Flavoring Agent: Due to its pleasant aroma, it is utilized in food flavoring and fragrance formulations.

- Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds, particularly in the pharmaceutical industry.

- Research Chemical: It is used in laboratories for various research purposes, including studies on reaction mechanisms and biological interactions.

While specific interaction studies focusing solely on (2S)-2-methoxy-3-methylbutanal are scarce, compounds with similar structures often undergo interactions with enzymes and receptors due to their functional groups. Research into related compounds suggests potential interactions with metabolic pathways, although detailed studies on this particular compound are needed to elucidate its specific interactions.

(2S)-2-methoxy-3-methylbutanal shares structural similarities with other compounds that contain aldehyde or methoxy functionalities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylbutanal | C₄H₈O | Simple aldehyde; lacks methoxy group |

| 4-Methoxybutanal | C₅H₁₂O₂ | Contains methoxy but longer carbon chain |

| 3-Methoxy-3-methylbutanoic acid | C₆H₁₂O₃ | Contains carboxylic acid functionality |

| Vanillin | C₈H₈O₃ | Contains both aldehyde and methoxy groups |

The uniqueness of (2S)-2-methoxy-3-methylbutanal lies in its specific arrangement of functional groups, which may impart distinct properties not found in these similar compounds. Its unique stereochemistry also plays a role in its reactivity and potential biological activity compared to structurally related compounds.